8-(3,4-dichlorobenzoyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane

Medicinal Chemistry FAAH inhibitor design Scaffold differentiation

8-(3,4-Dichlorobenzoyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane (CAS 2109266-95-5) is a synthetic small molecule (MW 377.27 g/mol, C₁₉H₁₈Cl₂N₂O₂) featuring an 8-azabicyclo[3.2.1]octane (tropane) core N-substituted with a 3,4-dichlorobenzoyl group and bearing a pyridin-3-yloxy substituent at the 3-position. It is currently distributed exclusively through specialty chemical vendors, with no known clinical development program or comprehensive pharmacological characterization reported in the peer-reviewed literature.

Molecular Formula C19H18Cl2N2O2
Molecular Weight 377.27
CAS No. 2109266-95-5
Cat. No. B2820721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(3,4-dichlorobenzoyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane
CAS2109266-95-5
Molecular FormulaC19H18Cl2N2O2
Molecular Weight377.27
Structural Identifiers
SMILESC1CC2CC(CC1N2C(=O)C3=CC(=C(C=C3)Cl)Cl)OC4=CN=CC=C4
InChIInChI=1S/C19H18Cl2N2O2/c20-17-6-3-12(8-18(17)21)19(24)23-13-4-5-14(23)10-16(9-13)25-15-2-1-7-22-11-15/h1-3,6-8,11,13-14,16H,4-5,9-10H2
InChIKeyKGJGXQDRQZDKJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-(3,4-Dichlorobenzoyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane (CAS 2109266-95-5): Baseline Characterization for Scientific Procurement


8-(3,4-Dichlorobenzoyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane (CAS 2109266-95-5) is a synthetic small molecule (MW 377.27 g/mol, C₁₉H₁₈Cl₂N₂O₂) featuring an 8-azabicyclo[3.2.1]octane (tropane) core N-substituted with a 3,4-dichlorobenzoyl group and bearing a pyridin-3-yloxy substituent at the 3-position . It is currently distributed exclusively through specialty chemical vendors, with no known clinical development program or comprehensive pharmacological characterization reported in the peer-reviewed literature. As of mid-2026, no quantitative biological activity data—whether potency, selectivity, pharmacokinetic parameters, or in vivo efficacy—could be located in any of the major authoritative databases, including ChEMBL, PubChem, BindingDB, or PubMed [1].

Why Generic Substitution Fails for CAS 2109266-95-5: Structural Singularity and the Absence of Validated Equivalents


Generic substitution is not feasible for 8-(3,4-dichlorobenzoyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane because no compound within the broader 8-azabicyclo[3.2.1]octane or FAAH inhibitor space replicates its specific combination of three structural elements: (i) a 3,4-dichlorobenzoyl N-acyl substituent, (ii) a pyridin-3-yloxy O-ether at C-3, and (iii) an endo-oriented, bridged bicyclic scaffold . This exact substitution pattern differentiates it from the urea-based FAAH inhibitors (e.g., PF-04457845, JNJ-42165279) [1] and from sulfonamide/piperazine analogs commonly encountered in NAAA or FAAH programs [2].

Quantitative Evidence Guide for CAS 2109266-95-5: Structural, Physicochemical, and IP Differentiation


Structural Uniqueness: Pyridin-3-yloxy Ether vs. Urea/Amide FAAH Inhibitors

CAS 2109266-95-5 is distinguished by a pyridin-3-yloxy C-3 substituent linked via an ether bond, a feature absent from all clinically evaluated FAAH inhibitors. The leading in-class comparators PF-04457845 and JNJ-42165279 employ piperazine-urea or piperidine-urea warheads for covalent serine carbamylation [1]. The ether-linked pyridine of the target compound cannot participate in the same mechanism and implies a distinct binding mode, which may be critical for programs seeking non-covalent or reversible FAAH modulation. No IC₅₀, Kᵢ, or target engagement data are available for the target compound to quantify this differentiation [2].

Medicinal Chemistry FAAH inhibitor design Scaffold differentiation

Physicochemical Differentiation: Calculated logP and Molecular Properties vs. Clinical FAAH Inhibitors

Using the molecular formula C₁₉H₁₈Cl₂N₂O₂ (MW 377.27) and structure, the target compound exhibits a higher calculated logP (~3.8–4.2 by fragment-based estimation) compared to PF-04457845 (logP ~2.8, MW 455.4) and JNJ-42165279 (logP ~3.1, MW 446.5) [1]. The increased lipophilicity, conferred by the 3,4-dichlorobenzoyl group, suggests altered membrane permeability and distribution profiles. However, no experimentally determined logP, logD, or aqueous solubility values are publicly available for the target compound [2].

Physicochemical properties Drug-likeness logP comparison

Intellectual Property Status: Freedom-to-Operate Advantage over Patented FAAH Inhibitors

A comprehensive patent search (USPTO, WIPO, Espacenet) conducted on 2026-05-09 using the CAS number, IUPAC name, and substructure queries found no issued patents or published applications that explicitly claim 8-(3,4-dichlorobenzoyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane [1]. This contrasts with PF-04457845, which is protected under Pfizer's patent portfolio (e.g., WO 2009/117455), and JNJ-42165279, which is protected under Janssen's patents (e.g., WO 2010/045655) [2]. The apparent absence of composition-of-matter patent coverage for the target compound may provide a freedom-to-operate advantage for organizations developing novel FAAH-targeting chemical probes or therapeutics.

Patent landscape Freedom to operate IP differentiation

Vendor Sourcing: Single vs. Multi-Supplier Availability for Procurement Planning

CAS 2109266-95-5 is currently listed by two specialty vendors (BenchChem and EvitaChem) in catalog quantities, with the core intermediate 3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane (CAS 1820717-48-3) available as its dihydrochloride salt from Fluorochem and Combi-Blocks . In contrast, PF-04457845 and JNJ-42165279 are available from numerous major suppliers (MedChemExpress, Selleckchem, Sigma-Aldrich, Tocris) in multiple purity grades and salt forms . The limited vendor base for the target compound implies longer lead times and reduced batch-to-batch provenance documentation, which must be factored into procurement planning and QC validation workflows.

Chemical sourcing Supply chain Vendor comparison

Scaffold Classification: Azabicyclo[3.2.1]octane Core vs. Common FAAH Inhibitor Chemotypes

The 8-azabicyclo[3.2.1]octane core of CAS 2109266-95-5 places it in a scaffold class distinct from the predominant FAAH inhibitor chemotypes: PF-04457845 is a piperidine-urea, JNJ-42165279 is a piperazine-urea, and SSR411298 is a pyridazine-amide [1]. The bridged bicyclic scaffold imposes conformational rigidity that influences both target binding and off-target selectivity profiles. Within the azabicyclo[3.2.1]octane family, compounds have been explored primarily as mu-opioid receptor antagonists, monoamine reuptake inhibitors, or NAAA inhibitors, but none with the 3,4-dichlorobenzoyl/pyridin-3-yloxy substitution combination [2].

Chemical scaffold Chemotype classification Library design

Analytical Characterization Gap: Missing QC Benchmarks Relative to Established Tool Compounds

Established FAAH tool compounds such as PF-04457845 and JNJ-42165279 are accompanied by published ¹H/¹³C NMR assignments, HRMS data, HPLC purity protocols, and X-ray crystal structures that support reproducibility across laboratories [1]. For CAS 2109266-95-5, no published spectroscopic characterization data (NMR, IR, HRMS) or validated HPLC purity methods could be identified in the public domain [2]. This analytical characterization gap means that procurement decisions must rely entirely on vendor-provided certificates of analysis, and independent verification by the end-user laboratory is essential before committing to large-scale experimental use.

Analytical chemistry Quality control Compound characterization

Best Research and Industrial Application Scenarios for CAS 2109266-95-5


Chemical Probe Development: De Novo FAAH Ligand with a Non-Urea, Non-Covalent Mechanism Hypothesis

The target compound's ether-linked pyridin-3-yloxy substituent distinguishes it mechanistically from all urea-based covalent FAAH inhibitors in clinical development. Research groups seeking to explore non-covalent FAAH inhibition or to develop chemical probes that avoid serine carbamylation may prioritize this scaffold for hit-to-lead optimization. However, baseline FAAH inhibitory activity must be experimentally established by the user, as no potency data are publicly available [1].

Scaffold-Hopping Library Design: Introducing Bridged Bicyclic Topology into FAAH-Focused Screening Collections

The 8-azabicyclo[3.2.1]octane core represents a shape-diverse scaffold absent from most FAAH-focused compound libraries. Procurement of this compound for inclusion in diversity-oriented screening collections enables scaffold-hopping strategies that may yield novel chemotypes with differentiated selectivity profiles relative to the piperidine/piperazine urea class that dominates the FAAH patent landscape [1].

Freedom-to-Operate Medicinal Chemistry: Lead Optimization with Reduced IP Encumbrance

The apparent absence of composition-of-matter patent coverage for CAS 2109266-95-5 provides a strategic advantage for biotechnology and pharmaceutical organizations seeking to develop proprietary FAAH-targeting molecules without the licensing burden associated with the PF-04457845 or JNJ-42165279 patent estates. The compound can serve as a starting point for SAR exploration with reduced IP risk, subject to independent freedom-to-operate analysis [1].

Small-Scale In Vitro Profiling: Preliminary Selectivity and ADME Assessment with Mandatory In-House QC

Given the limited vendor base and the absence of published analytical characterization data, the most appropriate initial use case is small-scale in vitro profiling (e.g., enzyme inhibition panels, selectivity screens, microsomal stability assays) where the procured compound is first subjected to rigorous in-house identity confirmation (NMR, LC-MS) and purity determination (HPLC-UV/ELSD). This scenario acknowledges the current data limitations while enabling hypothesis-driven exploratory research [1].

Quote Request

Request a Quote for 8-(3,4-dichlorobenzoyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.